molecular formula C20H15N3O6 B1684487 Rubitecan CAS No. 91421-42-0

Rubitecan

Cat. No. B1684487
CAS RN: 91421-42-0
M. Wt: 393.3 g/mol
InChI Key: VHXNKPBCCMUMSW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubitecan, also known as 9-nitrocamptothecin or 9-NC, is an orally active camptothecin derivative . It is an investigational small molecule that has been studied for use in the treatment of pancreatic cancer, leukemia, melanoma, ovarian cancer, and other unspecified tumors .


Synthesis Analysis

The synthesis of Rubitecan has encountered problems due to the direct nitration of camptothecin resulting in regioselectivity issues . One method used to synthesize Rubitecan involves the nitration of 10-hydroxycamptothecin followed by the removal of the hydroxyl functional group .


Molecular Structure Analysis

Rubitecan has a chemical formula of C20H15N3O6 and a molecular weight of 393.355 . Its structure includes a 1H-PYRANO (3’,4’:6,7)INDOLIZINO (1,2-B)QUINOLINE-3,14 (4H,12H)-DIONE core .


Chemical Reactions Analysis

Rubitecan is metabolized in the body, likely through a CYP-dependent pathway . Its main metabolite is 9-Aminocamptothecin (9-AC) .


Physical And Chemical Properties Analysis

Rubitecan has a molar mass of 393.355 g/mol . It is a small molecule with a chemical formula of C20H15N3O6 .

Scientific Research Applications

1. Application in Pancreatic Cancer

Rubitecan has been explored for its efficacy in treating pancreatic cancer. A phase II trial highlighted its potential, demonstrating partial responses and disease stabilization in patients with advanced pancreatic cancer refractory to conventional chemotherapy (Burris et al., 2005). Additionally, a phase III study showed that rubitecan could be beneficial for certain chemotherapy-resistant pancreatic cancer patients, improving survival in responders (Jacobs et al., 2004).

2. Efficacy in Various Cancer Types

Rubitecan has demonstrated substantial activity against various human cancer types. A preclinical evaluation showed significant inhibition of tumor growth in several human cancer xenografts, including lung, colorectal, breast, pancreatic, ovarian, and prostate cancers, among others (Giovanella et al., 2002). This indicates a broad spectrum of potential applications in oncology.

3. Combination Therapy Potential

Studies have also explored the use of rubitecan in combination therapies. For example, a phase I study combined rubitecan with gemcitabine in patients with advanced malignancies, aiming to evaluate the maximum tolerated dose and toxicities of this combination (Fracasso et al., 2002). Such combinations could potentially enhance the efficacy of treatment regimens for certain cancers.

4. Non-Small Cell Lung Cancer Treatment

In the context of non-small cell lung cancer (NSCLC), a phase II study evaluated rubitecan as a first-line treatment. However, the study concluded that rubitecan appears to be inactive at the tested dose levels in patients with advanced NSCLC (Baka et al., 2005). This highlights the importance of dose optimization in clinical applications.

5. Role in Pharmacokinetic Studies

Rubitecan has also been a subject of pharmacokinetic studies. One such study developed an optimal sampling strategy for the description of the pharmacokinetics of rubitecan and its active metabolite 9-aminocamptothecin (Schoemaker et al., 2002). Understanding pharmacokinetics is crucial for optimizing dosage and treatment schedules.

6. Investigating Mutagenic Effects

Safety And Hazards

Rubitecan should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXNKPBCCMUMSW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5[N+](=O)[O-])N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046752
Record name Rubitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rubitecan prevents DNA from unwinding during replication via DNA topoisomerase 1, therefore interfering with tumor growth.
Record name Rubitecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rubitecan

CAS RN

91421-42-0
Record name 9-Nitrocamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91421-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubitecan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rubitecan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rubitecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBITECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H19C446XXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rubitecan
Reactant of Route 2
Rubitecan
Reactant of Route 3
Rubitecan
Reactant of Route 4
Rubitecan
Reactant of Route 5
Rubitecan
Reactant of Route 6
Rubitecan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.